2-(2-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Inflammatory Activity : A study by Karande and Rathi (2017) explored the synthesis of derivatives of this compound for potential anti-inflammatory properties. They found that certain derivatives exhibited remarkable anti-inflammatory activity, comparable to indomethacin, but with reduced potential for gastric irritation (Karande & Rathi, 2017).
Antibacterial and Antifungal Properties : Mohite and Bhaskar (2011) synthesized azetidinone derivatives from Schiff bases of 5-phenyltetrazole, finding significant activity against various bacteria and fungi (Mohite & Bhaskar, 2011).
Antifungal Activity : Ruan et al. (2011) reported the synthesis of novel derivatives with significant antifungal activities against several pathogens (Ruan et al., 2011).
Antimicrobial Activity : Wanjari (2020) investigated the antimicrobial activity of a synthesized derivative, indicating its potential as an active pharmaceutical ingredient (Wanjari, 2020).
Heme Oxygenase Inhibition : A study by Roman et al. (2010) focused on designing inhibitors of heme oxygenases using derivatives of this compound. They identified several potent inhibitors, suggesting potential pharmacological and therapeutic applications (Roman et al., 2010).
Antitumor Activity : Yurttaş et al. (2014) synthesized triazine derivatives bearing piperazine amide moiety, which included this compound's derivatives, and evaluated them for anticancer activities against breast cancer cells (Yurttaş et al., 2014).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-9-5-4-8-15(17)10-19(25)23-11-16(12-23)24-13-18(21-22-24)14-6-2-1-3-7-14/h1-9,13,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIJUUIPLMGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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